molecular formula C12H10O3 B13006675 7-(Hydroxymethyl)-2-naphthoic acid

7-(Hydroxymethyl)-2-naphthoic acid

Cat. No.: B13006675
M. Wt: 202.21 g/mol
InChI Key: SHQRGPPDJKONMJ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-2-naphthoic acid is an organic compound with a naphthalene ring structure substituted with a hydroxymethyl group at the 7th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2-naphthoic acid typically involves the functionalization of a naphthalene derivative. One common method is the oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:

    Oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 7-Carboxy-2-naphthoic acid

    Reduction: 7-(Hydroxymethyl)-2-naphthaldehyde, 7-(Hydroxymethyl)-2-naphthyl alcohol

    Substitution: Various substituted naphthoic acid derivatives

Scientific Research Applications

7-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    7-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    7-(Methoxymethyl)-2-naphthoic acid: Contains a methoxymethyl group, which may alter its chemical and biological properties.

Uniqueness

7-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

7-(Hydroxymethyl)-2-naphthoic acid is a compound of significant interest in biological research due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring with a hydroxymethyl group and a carboxylic acid group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical modifications, enhancing its versatility in research and industry applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting anticancer properties.
  • Antimicrobial Activity : It has shown promise against various bacterial strains, indicating potential use in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that it can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2.

Cell Line IC50 (μM) Mechanism
MGC-8035.1Induces G2/M phase arrest
HGC-277.6Inhibits migration and invasion

Table 1: Anticancer activity of this compound against gastric cancer cell lines.

Antimicrobial Activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its antimicrobial properties were evaluated using the agar-well diffusion method, revealing substantial inhibition zones against various pathogens.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus39.67 mg/mL
Escherichia coli35.05 mg/mL

Table 2: Antimicrobial efficacy of this compound.

Case Studies

  • Anticancer Research : A study published in Nature Reviews highlighted the role of hydroxymethylated naphthoic acids in cancer therapy, specifically their ability to inhibit topoisomerase I activity, which is crucial for DNA replication in cancer cells.
  • Antimicrobial Studies : Research conducted on the antibacterial properties of various naphthoic acids indicated that this compound exhibited superior activity against multidrug-resistant strains compared to other derivatives .
  • Pharmacological Applications : Investigations into the pharmacological potential of this compound have suggested its utility as a scaffold for drug development targeting specific enzymes involved in disease processes, particularly in oncology and infectious diseases .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

7-(hydroxymethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-1-2-9-3-4-10(12(14)15)6-11(9)5-8/h1-6,13H,7H2,(H,14,15)

InChI Key

SHQRGPPDJKONMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)CO

Origin of Product

United States

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